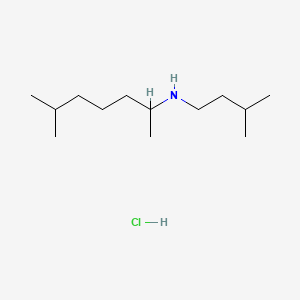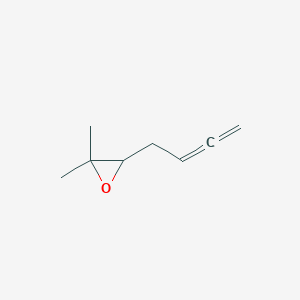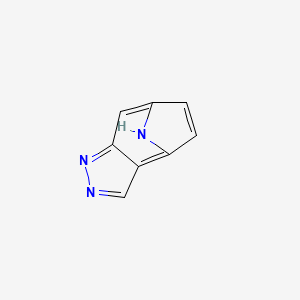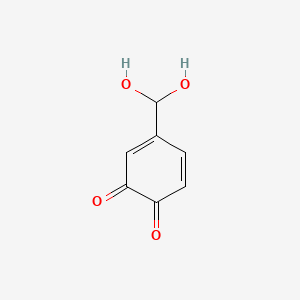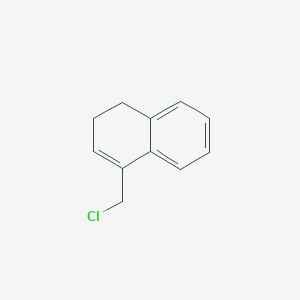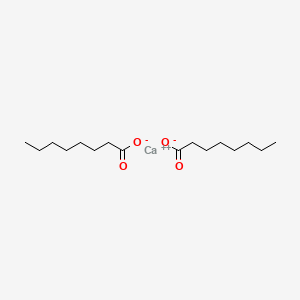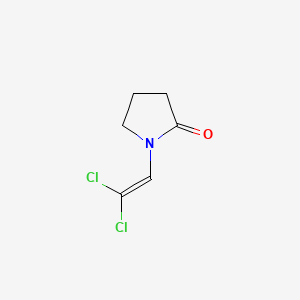
2-Pyrrolidinone, 1-(2,2-dichloroethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- is a derivative of pyrrolidinone, a five-membered lactam. This compound is notable for its unique chemical structure, which includes a dichloroethenyl group attached to the nitrogen atom of the pyrrolidinone ring. This structural modification imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- typically involves the reaction of pyrrolidinone with a dichloroethenylating agent under controlled conditions. One common method is the reaction of pyrrolidinone with 1,1-dichloroethylene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less chlorinated or fully hydrogenated form using reducing agents like lithium aluminum hydride.
Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents at moderate temperatures.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrrolidinone compounds, depending on the specific reagents and conditions used.
科学研究应用
2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- is largely dependent on its interaction with specific molecular targets. The dichloroethenyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo various chemical transformations also allows it to interact with multiple pathways, making it a versatile agent in both research and therapeutic contexts.
相似化合物的比较
Similar Compounds
2-Pyrrolidinone: The parent compound, lacking the dichloroethenyl group, is a simpler lactam with different chemical properties.
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with a methyl group instead of the dichloroethenyl group.
2-Pyrrolidone-5-carboxylic acid: A derivative with a carboxylic acid group, used in various biochemical applications.
Uniqueness
2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- is unique due to the presence of the dichloroethenyl group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other pyrrolidinone derivatives and expands its utility in chemical synthesis and research applications.
属性
CAS 编号 |
37001-19-7 |
|---|---|
分子式 |
C6H7Cl2NO |
分子量 |
180.03 g/mol |
IUPAC 名称 |
1-(2,2-dichloroethenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H7Cl2NO/c7-5(8)4-9-3-1-2-6(9)10/h4H,1-3H2 |
InChI 键 |
SARNSRKALHSLHM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C=C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



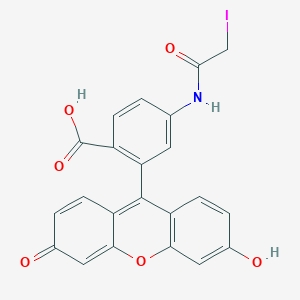
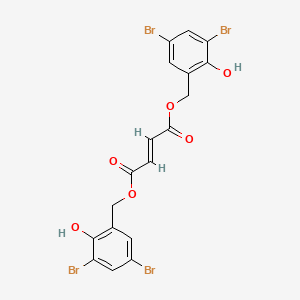
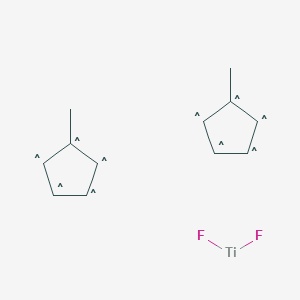
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
